Ginkgolide J Exhibits 22-Fold Lower PAFR Antagonism Than Ginkgolide B, Enabling Selective GlyR Inhibition
Ginkgolide J demonstrates a unique pharmacological profile where its potency as a glycine receptor (GlyR) antagonist is over an order of magnitude greater than its potency as a platelet-activating factor receptor (PAFR) antagonist. Specifically, Ginkgolide J inhibits GlyR-operated channels with an IC50 of 2.0 μM, while it is the weakest PAFR blocker among the ginkgolides, exhibiting an IC50 of 54 μM [1]. In contrast, Ginkgolide B is a potent PAFR antagonist with an IC50 of 2.5 μM. This 22-fold difference in PAFR affinity allows Ginkgolide J to be used at concentrations (e.g., 5 μM) that fully inhibit GlyR without affecting PAFR-mediated long-term potentiation (LTP) [2], a feat not achievable with Ginkgolide B or A.
| Evidence Dimension | PAF Receptor (PAFR) Antagonism Potency |
|---|---|
| Target Compound Data | IC50 = 54 μM (Ginkgolide J) |
| Comparator Or Baseline | IC50 = 2.5 μM (Ginkgolide B) |
| Quantified Difference | Ginkgolide J is 21.6-fold less potent (22-fold) than Ginkgolide B |
| Conditions | PAFR antagonism assay; inhibition of PAF-induced platelet aggregation; isolated rabbit platelets |
Why This Matters
This quantitative difference establishes Ginkgolide J as the preferred tool compound for isolating GlyR-mediated mechanisms in neurophysiology, avoiding the confounding PAFR blockade that would occur with Ginkgolide B.
- [1] Kondratskaya EL, Pankratov YV, Lalo UV, et al. Inhibition of hippocampal LTP by ginkgolide B is mediated by its blocking action on PAF rather than glycine receptors. Neurochem Int. 2004;44(3):171-177. doi:10.1016/S0197-0186(03)00155-4 View Source
- [2] Kondratskaya EL, Pankratov YV, Lalo UV, et al. Inhibition of hippocampal LTP by ginkgolide B is mediated by its blocking action on PAF rather than glycine receptors. Neurochem Int. 2004;44(3):171-177. doi:10.1016/S0197-0186(03)00155-4 View Source
